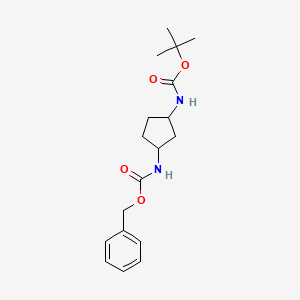
cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane: is a cyclopentane derivative with two amino groups protected by different protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentane derivatives.
Protection of Amino Groups: The amino groups are protected using Boc and Cbz protecting groups. This can be achieved through reactions with Boc anhydride and Cbz chloride, respectively.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as triethylamine or sodium bicarbonate, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring.
Reduction: Reduction reactions can be used to remove the protecting groups.
Substitution: The amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents.
Major Products:
Oxidation: Oxidized derivatives of the cyclopentane ring.
Reduction: Deprotected amines.
Substitution: New derivatives with substituted amino groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Protecting groups allow for selective reactions on other parts of the molecule.
Biology and Medicine:
- Potential use in the synthesis of pharmaceuticals.
- The protected amino groups can be deprotected under mild conditions to yield free amines, which are important in drug design.
Industry:
- Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Generally, the protecting groups (Boc and Cbz) are used to prevent the amino groups from reacting during certain stages of synthesis. The protecting groups can be removed under specific conditions to reveal the free amines, which can then participate in further reactions.
Comparison with Similar Compounds
cis-1-(Boc-amino)-3-(Fmoc-amino)cyclopentane: Similar structure but with a different protecting group (Fmoc).
cis-1-(Boc-amino)-3-(Ac-amino)cyclopentane: Similar structure with an acetyl protecting group.
Uniqueness:
- The combination of Boc and Cbz protecting groups provides unique reactivity and stability profiles.
- The cis-configuration of the amino groups on the cyclopentane ring can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVRCBRFPDMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
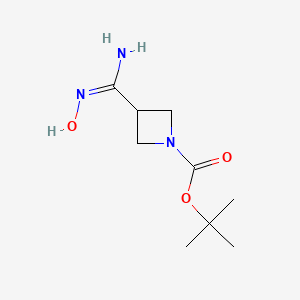
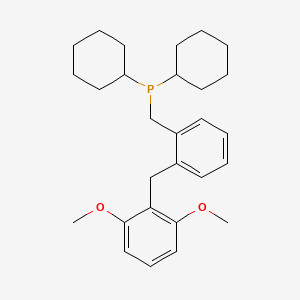
![tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)
![exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8007525.png)
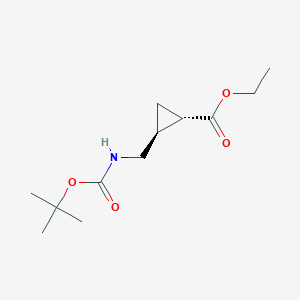
![O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8007533.png)
![Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8007535.png)
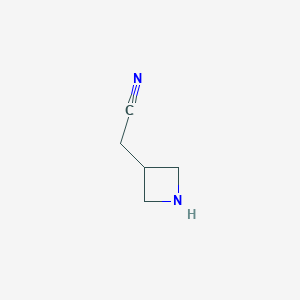
![tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8007548.png)
![methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8007554.png)
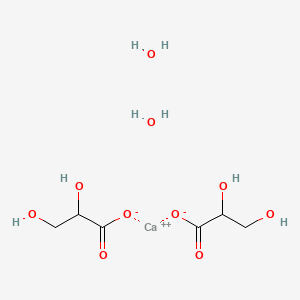
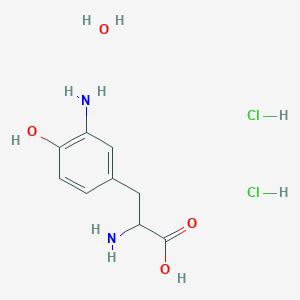

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B8007569.png)
